N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-methylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYLQUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a quinoline ring, a benzodioxole moiety, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYLQUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between 2-methylquinoline-4-carbohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYLQUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYLQUINOLINE-4-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYLQUINOLINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in cell signaling pathways.
Pathways Involved: The compound may inhibit or activate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYLQUINOLINE-4-CARBOHYDRAZIDE is unique due to the presence of both the benzodioxole and quinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C19H15N3O3 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H15N3O3/c1-12-8-15(14-4-2-3-5-16(14)21-12)19(23)22-20-10-13-6-7-17-18(9-13)25-11-24-17/h2-10H,11H2,1H3,(H,22,23)/b20-10+ |
InChI Key |
PKJQTUOSQCUABE-KEBDBYFISA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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